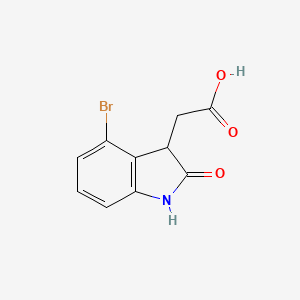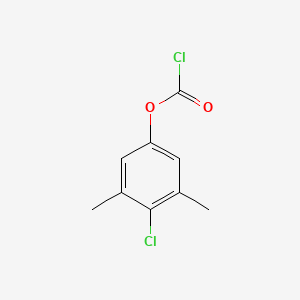
4-Chloro-3,5-dimethylphenyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dimethylphenyl chloroformate is an organic compound with the molecular formula C₉H₈Cl₂O₂. It is a chloroformate ester derived from 4-chloro-3,5-dimethylphenol. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl chloroformate typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as an acid scavenger. The general reaction scheme is as follows:
4-Chloro-3,5-dimethylphenol+Phosgene→4-Chloro-3,5-dimethylphenyl chloroformate+HCl
The reaction is usually conducted at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
4-Chloro-3,5-dimethylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-3,5-dimethylphenol and carbon dioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Hydrolysis: This reaction occurs in the presence of water or aqueous base (e.g., sodium hydroxide) at ambient conditions.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous ether or THF under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 4-Chloro-3,5-dimethylphenol and carbon dioxide.
Reduction: 4-Chloro-3,5-dimethylphenol.
科学的研究の応用
4-Chloro-3,5-dimethylphenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives, including carbamates and carbonates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Chloro-3,5-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various nucleophiles. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a carbamate linkage, which can further interact with biological molecules .
類似化合物との比較
Similar Compounds
- 4-Chlorophenyl chloroformate
- 3,5-Dimethylphenyl chloroformate
- 4-Bromo-3,5-dimethylphenyl chloroformate
Uniqueness
4-Chloro-3,5-dimethylphenyl chloroformate is unique due to the presence of both chloro and methyl substituents on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other chloroformates. The combination of electron-withdrawing (chloro) and electron-donating (methyl) groups influences the compound’s reactivity and stability .
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
(4-chloro-3,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
InChIキー |
RNDBLOKPOSHYHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



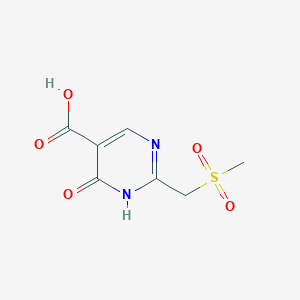
methanol](/img/structure/B13205888.png)
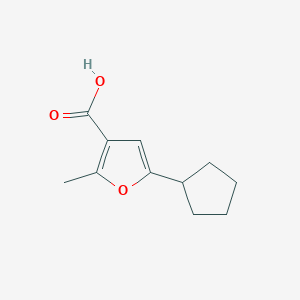
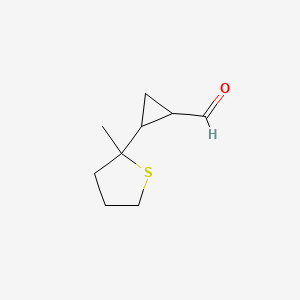
![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
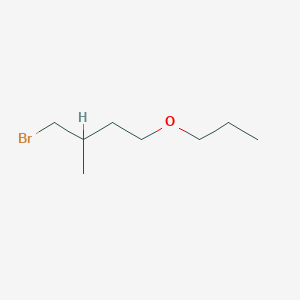
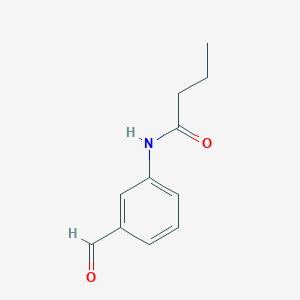
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
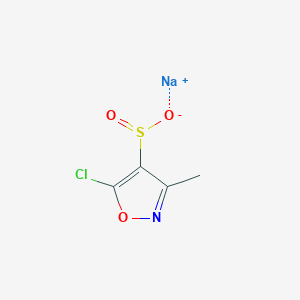
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)

